Methyl 5-{acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 5-{acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making this compound a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a substituted phenol, under acidic conditions. Subsequent steps may include acylation, sulfonylation, and methylation reactions to introduce the necessary functional groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown significant potential in various scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of new compounds with diverse functionalities.
Biology: Its derivatives have been studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical products.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, such as enzyme inhibition or receptor binding, leading to its biological activities.
Comparison with Similar Compounds
Ethyl 5-{acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate: This compound is structurally similar but differs in the alkyl group attached to the carboxylate.
Other Benzofuran Derivatives: Various benzofuran derivatives with different substituents have been studied for their biological activities.
Uniqueness: Methyl 5-{acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
methyl 5-[acetyl-(2,4,5-trimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S/c1-12-9-14(3)20(10-13(12)2)30(26,27)23(16(5)24)17-7-8-19-18(11-17)21(15(4)29-19)22(25)28-6/h7-11H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLYKTJUXBDCET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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